[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
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Overview
Description
[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate is a nucleotide analogue. It is a crucial component in various biochemical processes, particularly in the synthesis of nucleic acids. This compound is structurally related to adenosine monophosphate (AMP) and plays a significant role in cellular metabolism and signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate typically involves the phosphorylation of adenosine. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by the selective phosphorylation of the 5’-hydroxyl group using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods due to their high specificity and efficiency. Enzymes such as adenosine kinase can catalyze the phosphorylation of adenosine to produce this compound under mild conditions, making the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form adenosine diphosphate (ADP) and adenosine triphosphate (ATP).
Reduction: Reduction reactions can convert it back to adenosine.
Substitution: Nucleophilic substitution reactions can modify the phosphate group or the purine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. These reactions typically occur under mild to moderate conditions to preserve the integrity of the nucleotide structure .
Major Products
The major products formed from these reactions include ADP, ATP, and various modified nucleotides, depending on the specific reagents and conditions used .
Scientific Research Applications
[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acids and other nucleotide analogues.
Biology: The compound is essential in studying cellular metabolism, signaling pathways, and enzyme kinetics.
Medicine: It is used in the development of antiviral and anticancer drugs due to its role in nucleic acid synthesis.
Industry: The compound is employed in the production of diagnostic reagents and biochemical assays.
Mechanism of Action
The mechanism of action of [(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate involves its incorporation into nucleic acids. It acts as a substrate for various enzymes, including DNA and RNA polymerases, which incorporate it into the growing nucleic acid chain. This incorporation can disrupt normal nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Adenosine monophosphate (AMP)
- Adenosine diphosphate (ADP)
- Adenosine triphosphate (ATP)
- Deoxyadenosine monophosphate (dAMP)
Uniqueness
[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate is unique due to its specific structure, which allows it to be selectively incorporated into nucleic acids. This selectivity makes it a valuable tool in biochemical research and drug development .
Properties
Molecular Formula |
C10H14N5O7P |
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Molecular Weight |
347.22 g/mol |
IUPAC Name |
[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m0/s1 |
InChI Key |
LNQVTSROQXJCDD-DEGSGYPDSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CO)OP(=O)(O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N |
Origin of Product |
United States |
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